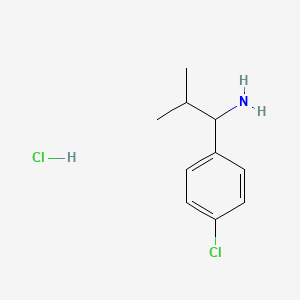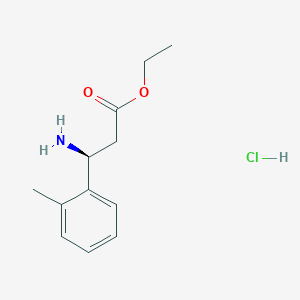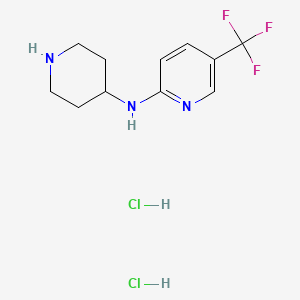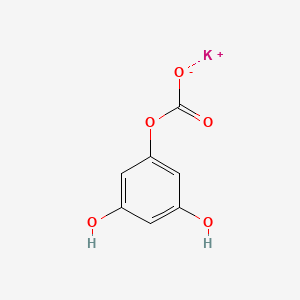
Potassium phloroglucinol carboxylate
Vue d'ensemble
Description
Potassium phloroglucinol carboxylate is an organic compound with the chemical formula C6H3(OH)3COOK . It is a derivative of phloroglucinol, which is a colorless solid. The compound contains a carboxylate group (COO-) attached to the phloroglucinol core. Phloroglucinol itself is industrially important and has applications in pharmaceuticals and explosives .
Molecular Structure Analysis
The molecular structure of potassium phloroglucinol carboxylate consists of the phloroglucinol core (a benzene ring with three hydroxyl groups) with an additional carboxylate group attached. The potassium ion (K+) balances the charge. The compound is a colorless solid with a melting point of 219°C .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Metal Ion Binding
Potassium phloroglucinol carboxylate has been studied in the context of metal ion binding. For instance, a study focused on the binding of metal ions by amino acids, particularly examining compounds like potassium hydrogen L-glutamate. This research contributes to understanding the chemical interactions and environmental behavior of potassium phloroglucinol carboxylate and similar compounds (Schmidbaur, Mikulcik, & Müller, 1990).
Phloroglucinol Production Enhancement
Enhanced production of phloroglucinol, an important chemical, by genetically engineered Escherichia coli has been a significant area of research. This has implications for cost-effective and large-scale applications of phloroglucinol and its derivatives (Cao, Jiang, Zhang, & Xian, 2011).
Cardiac Tissue Protection
Research has also explored the protective effects of phloroglucinol on cardiac tissue in heart failure model rats. This points to potential therapeutic applications in cardiovascular health and treatment (Lin, 2013).
Apoptosis in Cancer Cells
The compound has been studied for its role in inducing apoptosis in colon cancer cells, suggesting its potential as an anticancer agent. This research is significant for understanding the molecular mechanisms of phloroglucinol in cancer treatment (Kang, Kim, & Nam, 2014).
Agricultural Applications
In agriculture, potassium phloroglucinol carboxylate derivatives have been examined for their effects on physiological processes in plants, such as in cotton leaves. This contributes to the understanding of plant physiology and potential agricultural applications (Cathey, Elmore, & McMichael, 1981).
Therapeutic Patent Insights
The patent landscape for phloroglucinol compounds reveals a range of therapeutic applications, highlighting the compound's versatility and potential in various therapeutic areas (Singh, Sidana, Bansal, & Foley, 2009).
Plant Tissue Culture
Phloroglucinol has shown promising results in plant tissue culture, aiding in shoot formation and somatic embryogenesis. This research is vital for agricultural biotechnology and plant propagation techniques (Teixeira da Silva, Dobránszki, & Ross, 2013).
Propriétés
IUPAC Name |
potassium;(3,5-dihydroxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.K/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZCBTVJPCQLKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium phloroglucinol carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)
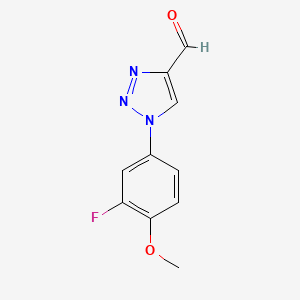
![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488026.png)
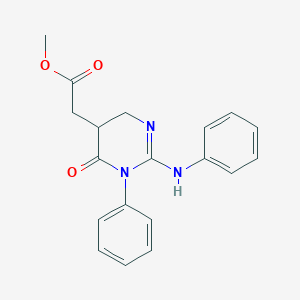


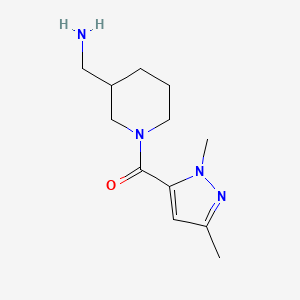
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)
